molecular formula C14H17N3O3 B7011190 N-[3-(hydroxymethyl)cyclobutyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(hydroxymethyl)cyclobutyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B7011190
M. Wt: 275.30 g/mol
InChI Key: DAJBWXYUYBDOEC-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)cyclobutyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound with a complex structure that includes a cyclobutyl ring, a hydroxymethyl group, and an oxazolo-pyridine moiety

Properties

IUPAC Name

N-[3-(hydroxymethyl)cyclobutyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-7-3-11(12-8(2)17-20-14(12)15-7)13(19)16-10-4-9(5-10)6-18/h3,9-10,18H,4-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBWXYUYBDOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)cyclobutyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized via a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene under UV light or thermal conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Construction of the Oxazolo-Pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an oxazoline ring. This can be achieved through a condensation reaction using reagents like acetic anhydride.

    Coupling of the Fragments: The final step involves coupling the cyclobutyl and oxazolo-pyridine fragments. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolo-pyridine moiety can undergo reduction reactions, potentially using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of reduced derivatives of the oxazolo-pyridine moiety.

    Substitution: Formation of various substituted derivatives depending on the nucleophile

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